(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol
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Overview
Description
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is an organic compound with the molecular formula C13H9BrClNO It is a derivative of benzophenone, characterized by the presence of amino, bromine, and chlorine substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol typically involves the reaction of 2-amino-5-bromobenzophenone with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The amino, bromine, and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino, bromine, and chlorine substituents contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromophenyl)(2-chlorophenyl)methanone
- 2-Amino-5-chlorophenyl)(phenyl)methanol
- 2-Amino-5-bromophenyl)methanol
Uniqueness
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is unique due to the specific combination of amino, bromine, and chlorine substituents on the phenyl rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-(2-chlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,13,17H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXDXWPXEXSRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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